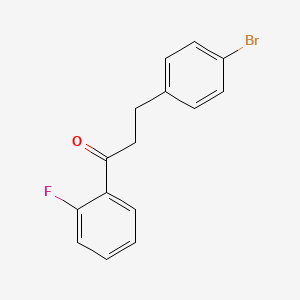

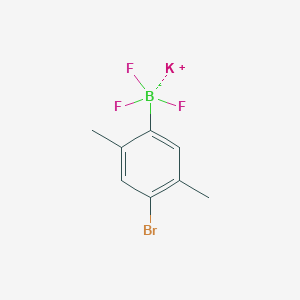

3-(4-Bromophenyl)-2'-fluoropropiophenone; 97%

説明

“3-(4-Bromophenyl)-2’-fluoropropiophenone” is a chemical compound that is related to other nitrogen-rich organic compounds by their synthesis . It’s also used as a reagent in the synthesis of substituted 2-aminothiazoles .

Molecular Structure Analysis

The molecular structure of “3-(4-Bromophenyl)-2’-fluoropropiophenone” has been analyzed using various methods. It was successfully synthesized and crystallized in the monoclinic system of P21/c space group . The unit cell dimensions are: a = 27.795 (3) Å, b = 3.9690 (4) Å, c = 11.3703 (11) Å, α = 90°, β = 93.290 (2)°, γ = 90° and Z = 4 .科学的研究の応用

Organic Synthesis and Catalysis

3-(4-Bromophenyl)-2'-fluoropropiophenone could serve as a pivotal intermediate in organic synthesis, particularly in the construction of complex molecules. For example, derivatives of brominated biphenyls have been utilized in the synthesis of non-steroidal anti-inflammatory drugs through cross-coupling reactions, showcasing their role in pharmaceutical development (Qiu et al., 2009). Similarly, the compound might be explored for facilitating reactions in the synthesis of bioactive molecules or materials with unique properties.

Fluorescent Chemosensors

Fluorinated and brominated phenyl rings are commonly found in fluorescent chemosensors due to their ability to interact with various analytes. These chemosensors have been applied in detecting metal ions, anions, and neutral molecules, highlighting their versatility in environmental monitoring, diagnostics, and research laboratories (Roy, 2021). The presence of both fluorine and bromine in 3-(4-Bromophenyl)-2'-fluoropropiophenone might provide unique electronic properties, making it a candidate for developing new fluorescent markers or sensors.

Material Science

Brominated flame retardants, including those with bromophenyl groups, play a crucial role in enhancing fire resistance in materials. Research has focused on understanding the environmental concentrations, toxicology, and degradation products of these compounds to ensure their safe use (Koch & Sures, 2018). The structural attributes of 3-(4-Bromophenyl)-2'-fluoropropiophenone could be explored for developing new, safer flame retardants or materials with enhanced performance characteristics.

Biomedical Applications

Compounds with bromophenyl and fluorophenyl groups have shown potential in biomedical applications, including drug development and diagnostic imaging. For instance, fluorophores based on brominated compounds have been investigated for their suitability in real-time cancer detection, emphasizing the importance of understanding the toxicity and efficacy of such molecules (Alford et al., 2009). 3-(4-Bromophenyl)-2'-fluoropropiophenone could potentially be modified or used as a precursor in the synthesis of novel diagnostic or therapeutic agents.

Safety and Hazards

作用機序

Target of Action

Similar compounds have been found to interact withAcetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission, and any alteration in its activity can lead to significant behavioral changes and movement impairments .

Mode of Action

For instance, some bromophenyl derivatives have been found to inhibit AchE activity . This inhibition could affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .

Biochemical Pathways

Similar compounds have been associated with the modulation of oxidative stress pathways . These compounds can increase the production of reactive oxygen species (ROS) and free radicals, which can lead to cellular damage . The overexpression of ROS has been linked to disease development .

Pharmacokinetics

Similar compounds have been studied for their medicinal potential based on physiochemical and pharmacokinetics, including gastrointestinal (gi) absorption, blood-brain barrier (bbb) permeation, skin permeation capability, caco-2 permeability, madin–darby canine kidney (mdck) permeability, and drug metabolism by the cytochrome p450 (cyp) family of liver enzymes .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-Bromophenyl)-2’-fluoropropiophenone. For instance, 4-Bromodiphenyl ether, a related compound, is a persistent organic environmental pollutant . It’s the metabolism of polybrominated diphenylethers, which are widely used as bromine-based fire retardants . Therefore, the presence of such compounds in the environment could potentially affect the action of 3-(4-Bromophenyl)-2’-fluoropropiophenone.

特性

IUPAC Name |

3-(4-bromophenyl)-1-(2-fluorophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrFO/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-6,8-9H,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBQKGYIUZIBOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC2=CC=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801227645 | |

| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(2-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801227645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898761-70-1 | |

| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(2-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898761-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(2-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801227645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate (Bes(4-Cl)-DL-Leu-OMe)](/img/structure/B6337387.png)

![(Propan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337389.png)

![Butyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337396.png)